6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE

Vue d'ensemble

Description

La 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione est un composé hétérocyclique qui appartient à la famille des quinoxalines. Les quinoxalines sont des hétérocycles contenant de l'azote qui revêtent une importance significative en chimie médicinale en raison de leurs diverses activités biologiques. Ce composé, en particulier, a été étudié pour ses propriétés pharmacologiques potentielles et ses applications dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione peut être réalisée par une réaction en un seul pot impliquant de l'o-phénylènediamine substituée et de l'acide oxalique dans des conditions sans solvant. Cette méthode implique un simple broyage des réactifs à température ambiante, ce qui offre une approche efficace et de chimie verte .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione ne soient pas largement documentées, les principes de la chimie verte et de la synthèse sans solvant peuvent être appliqués pour intensifier la production. L'utilisation de méthodes respectueuses de l'environnement et rentables est cruciale pour les applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions

La 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des dérivés de la quinoxaline.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de la dihydroquinoxaline.

Substitution : Des réactions de substitution halogénée peuvent se produire, conduisant à la formation de différents dérivés de la quinoxaline substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des agents halogénants comme le chlore et le brome sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Applications de la recherche scientifique

Chimie : Elle sert de composant de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Elle a montré un potentiel en tant qu'agent antimicrobien et antiviral.

Mécanisme d'action

Le mécanisme d'action de la 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un antagoniste des récepteurs AMPA, qui sont impliqués dans la transmission synaptique dans le système nerveux central. En inhibant ces récepteurs, le composé peut moduler la neurotransmission et avoir des effets thérapeutiques potentiels dans les troubles neurologiques .

Applications De Recherche Scientifique

Antimicrobial Activity

Quinoxaline derivatives are known for their antimicrobial properties. Research indicates that 6,8-dichloro-3-hydroxy-2(1H)-quinoxalino exhibits significant antibacterial activity against various pathogens. For instance, studies have shown that quinoxaline derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antibacterial Activity of Quinoxaline Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6,8-Dichloro-3-hydroxy-2(1H)-quinoxalino | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Klebsiella pneumoniae | 20 µg/mL |

Anticancer Properties

The compound has shown promise in cancer research. Quinoxaline derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, studies have highlighted the role of quinoxaline compounds in targeting various cancer cell lines, leading to decreased cell viability and increased rates of programmed cell death .

Case Study: Inhibition of Breast Cancer Cells

A study demonstrated that 6,8-dichloro-3-hydroxy-2(1H)-quinoxalino significantly inhibited the proliferation of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Research has also investigated the neuroprotective properties of quinoxaline derivatives. The compound has been shown to act as an antagonist at excitatory amino acid receptors such as NMDA receptors, which are implicated in neurodegenerative diseases . This antagonistic activity may provide therapeutic benefits in conditions like Alzheimer's disease and stroke.

Table 2: Neuroprotective Mechanisms of Quinoxaline Derivatives

| Mechanism | Effect |

|---|---|

| NMDA Receptor Antagonism | Reduces excitotoxicity |

| Modulation of Glutamate | Protects neurons from glutamate-induced damage |

| Anti-inflammatory Action | Decreases neuroinflammation |

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, 6,8-dichloro-3-hydroxy-2(1H)-quinoxalino has been explored for its potential in treating chronic diseases such as diabetes and atherosclerosis. Studies suggest that derivatives can improve glucose metabolism and exhibit anti-inflammatory effects beneficial for cardiovascular health .

Mécanisme D'action

The mechanism of action of 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. It acts as an antagonist of AMPA receptors, which are involved in synaptic transmission in the central nervous system. By inhibiting these receptors, the compound can modulate neurotransmission and has potential therapeutic effects in neurological disorders .

Comparaison Avec Des Composés Similaires

Composés similaires

- 6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione

- 1,4-Dihydro-quinoxaline-2,3-dione

- 5,6-Dichloro-1,4-dihydro-quinoxaline-2,3-dione

Unicité

La 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence d'atomes de chlore aux positions 5 et 7 améliore sa réactivité et ses activités pharmacologiques potentielles par rapport à d'autres composés similaires .

Activité Biologique

6,8-Dichloro-3-hydroxy-2(1H)-quinoxalinone is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

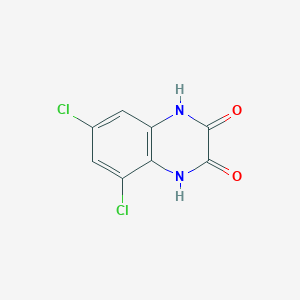

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two chlorine substituents at the 6 and 8 positions and a hydroxyl group at the 3 position of the quinoxaline ring, which contributes to its biological activity.

Biological Activities

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of colorectal cancer (CRC) cells by targeting key enzymes involved in cancer metabolism, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) .

Table 1: Inhibitory Activity Against COX-2 and LDHA

| Compound | IC50 (µg/mL) | COX-2 Inhibition (%) | LDHA Inhibition (%) |

|---|---|---|---|

| This compound | 99.02 ± 5.09 | 50.20 | 62.55 |

| Diclofenac (control) | 0.53 ± 0.04 | 100.00 | N/A |

| Oxamate (control) | N/A | N/A | 100.00 |

The data indicates that while the compound shows moderate inhibition of COX-2, it has a notable effect on LDHA, suggesting its potential as an anticancer agent through metabolic modulation .

Antibacterial Activity

In addition to its anticancer properties, this quinoxaline derivative has demonstrated antibacterial effects. Studies have reported that it inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as a competitive inhibitor of COX-2 and LDHA, which are critical in inflammatory processes and cancer metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against malignancies.

Case Studies

A notable study explored the effects of this compound on human colorectal cancer cell lines (HCT-116 and LoVo). The results indicated that treatment with varying concentrations led to significant reductions in cell viability, correlating with increased levels of apoptosis markers .

Another investigation assessed its antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections .

Propriétés

Formule moléculaire |

C8H4Cl2N2O2 |

|---|---|

Poids moléculaire |

231.03 g/mol |

Nom IUPAC |

5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |

Clé InChI |

DBSHFABBWSZJLZ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)Cl |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.